molecular formula C15H16F2N8 B6459695 4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2549041-22-5

4-(difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6459695
CAS No.: 2549041-22-5
M. Wt: 346.34 g/mol
InChI Key: GLRUMXIMCQZIEY-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-methyl-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (hereafter referred to as the "target compound") is a pyrimidine derivative featuring a difluoromethyl group at position 4, a methyl group at position 2, and a piperazine-linked pyrazolo[3,4-d]pyrimidine moiety at position 4. The compound’s design leverages bioisosteric principles (e.g., difluoromethyl for enhanced metabolic stability) and piperazine for improved solubility and receptor interaction .

Properties

IUPAC Name

4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N8/c1-9-21-11(13(16)17)6-12(22-9)24-2-4-25(5-3-24)15-10-7-20-23-14(10)18-8-19-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRUMXIMCQZIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The target compound’s structural analogs can be categorized based on core modifications, substituent variations, and pharmacological profiles. Below is a systematic comparison:

Core Heterocycle Modifications
Compound Name/ID Core Structure Key Substituents Synthesis Route Biological Activity Reference
Target Compound Pyrimidine 4-difluoromethyl, 2-methyl, 6-(pyrazolo[3,4-d]pyrimidin-4-yl-piperazine) Not explicitly detailed in evidence (likely multi-step with piperazine coupling) Hypothesized kinase inhibition (based on pyrazolo-pyrimidine analogs)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-chloro, 6-chloromethyl, 1-methyl Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate Intermediate for antibacterial/antiproliferative derivatives
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine 4-hydrazinyl, 6-methyl, 1-phenyl Condensation of hydrazine with pyrazole carboxamide Precursor for triazolopyrimidines with antiviral activity
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-piperazine (3,4-dichlorophenyl), 5-(4-fluorophenyl), 6-methyl Multi-step nucleophilic substitution Potential CNS activity (piperazine moiety targets dopamine/serotonin receptors)

Key Observations :

  • Core Flexibility: The pyrazolo[3,4-d]pyrimidine core (as in the target compound and ) is associated with diverse biological activities, including kinase inhibition and antiviral effects. Thienopyrimidines () offer distinct electronic properties due to sulfur incorporation.
  • Piperazine Role : The target compound’s piperazine linker enhances solubility and enables conformational flexibility for receptor binding, similar to and .
Substituent Effects on Pharmacological Profiles
Substituent Type Example Compound Impact on Activity Reference
Difluoromethyl Target Compound Improved metabolic stability over chloromethyl analogs; reduced oxidative degradation
Chloromethyl/Chloro 4-Chloro-6-(chloromethyl)-1-methyl-pyrazolo[3,4-d]pyrimidine High reactivity for further derivatization but potential toxicity concerns
Hydrazinyl 4-Hydrazinyl-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidine Enables Schiff base formation for triazolopyrimidine derivatives with antiviral activity
Phenyl/Piperazine N-Phenyl-2-(4-(1-phenyl-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Enhanced receptor binding affinity due to aromatic stacking and hydrogen bonding

Key Observations :

  • Bioisosteric Replacement : The target compound’s difluoromethyl group likely offers superior pharmacokinetics compared to chloromethyl () or methyl groups.
  • Piperazine Linkage : Present in both the target compound and , this moiety is critical for modulating solubility and target engagement .

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